

4-(Trifluoromethylthio)benzylamine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Trifluoromethylthio)benzylamine

Cat. No.: B165677

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Technical Guide: 4-(Trifluoromethylthio)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-(Trifluoromethylthio)benzylamine**. While this compound is available as a building block for chemical synthesis, detailed experimental protocols and specific biological pathway information are not extensively documented in publicly available literature. The information presented herein is compiled from chemical supplier databases and general chemical literature.

Core Compound Information

Molecular Formula and Weight

The fundamental chemical identifiers for **4-(Trifluoromethylthio)benzylamine** are essential for any research application. The molecular formula of this compound is C₈H₈F₃NS.^{[1][2][3]} Its molecular weight is 207.22 g/mol.^{[1][2][3]}

Physicochemical Properties

A summary of the key physical and chemical properties of **4-(Trifluoromethylthio)benzylamine** is provided in the table below. This data is critical for

determining appropriate solvents, reaction conditions, and safety protocols.

Property	Value	Source(s)
Molecular Formula	C8H8F3NS	[1][2][3]
Molecular Weight	207.22 g/mol	[1][2][3]
CAS Number	128273-56-3	
Linear Formula	CF3SC6H4CH2NH2	
Boiling Point	224-225 °C at 760 mmHg	[4]
Density	1.310 g/mL	[4]
Refractive Index	n _{20/D} 1.5040	[4]
Flash Point	79.4 °C (closed cup)	[4][5]
InChI Key	LACURGWEZCFLBO-UHFFFAOYSA-N	[4]
SMILES String	<chem>NCc1ccc(SC(F)(F)F)cc1</chem>	[4]

Applications in Research and Development

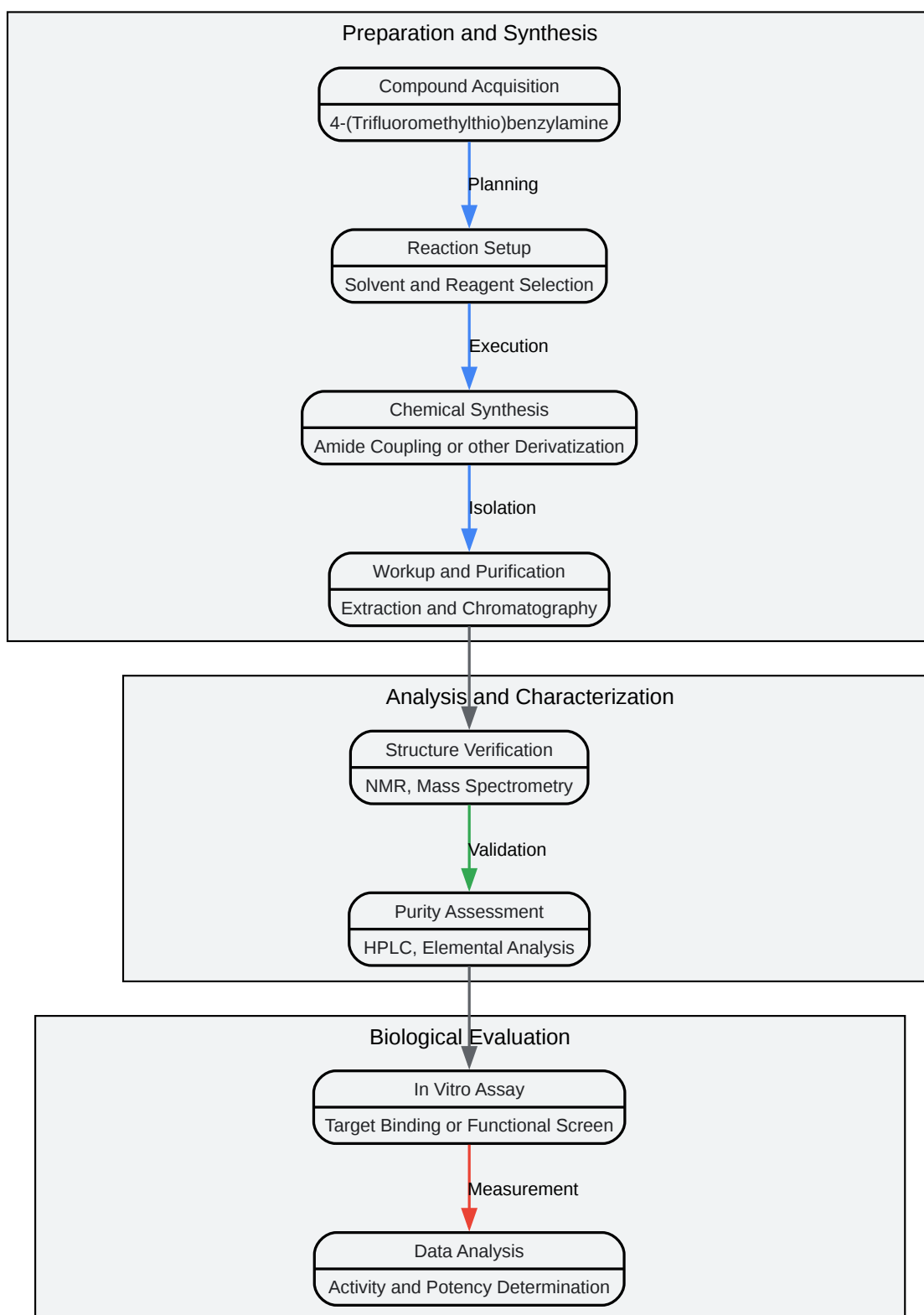
While specific experimental protocols for **4-(Trifluoromethylthio)benzylamine** are not readily available, the trifluoromethylthio (SCF₃) group is of significant interest in medicinal chemistry and agrochemical research. The incorporation of the SCF₃ moiety into organic molecules can enhance key properties such as:

- **Lipophilicity:** Improving the ability of a compound to cross biological membranes.
- **Metabolic Stability:** Increasing the resistance of a compound to metabolic degradation, thereby extending its half-life.
- **Target Binding Affinity:** Modifying the electronic properties of a molecule to enhance its interaction with a biological target.

Given these characteristics, **4-(Trifluoromethylthio)benzylamine** serves as a valuable building block for the synthesis of novel compounds in drug discovery and materials science. It is primarily used as an intermediate in the creation of more complex molecules.

Conceptual Experimental Workflow

Although a specific, detailed experimental protocol for this compound is not available in the searched literature, a general workflow for its use as a chemical building block in a research context can be conceptualized. The following diagram illustrates a logical progression from compound acquisition to the synthesis and evaluation of a novel derivative.



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Caption: Conceptual workflow for the utilization of a chemical building block.

Safety Information

4-(Trifluoromethylthio)benzylamine is classified as a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) before handling and to use appropriate personal protective equipment (PPE).

- Hazard Class: Skin Corrosion 1B
- Signal Word: Danger
- Hazard Statements: H314 (Causes severe skin burns and eye damage)
- Precautionary Statements: P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405

Conclusion

4-(Trifluoromethylthio)benzylamine is a commercially available chemical intermediate with a unique combination of functional groups that make it a person of interest for synthetic chemistry, particularly in the fields of drug discovery and agrochemicals. While its direct biological activity and specific signaling pathway interactions are not well-documented, its utility as a building block for creating novel molecules with potentially enhanced properties is clear. Researchers utilizing this compound should rely on established synthetic methodologies for amine derivatization and adhere to strict safety protocols.

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- To cite this document: BenchChem. [4-(Trifluoromethylthio)benzylamine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165677#4-trifluoromethylthio-benzylamine-molecular-weight-and-formula]

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